molecular formula C13H21NO B14454609 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine CAS No. 72299-02-6

1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine

Cat. No.: B14454609
CAS No.: 72299-02-6
M. Wt: 207.31 g/mol
InChI Key: HKEBZICUKLQKGY-UHFFFAOYSA-N
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Description

1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound with a unique structure that combines a piperidine ring with a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine typically involves the reaction of 6-methyl-3-cyclohexen-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(1-Cyclohexen-1-yl)piperidine
  • 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
  • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-

Comparison: 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to its specific combination of a piperidine ring and a cyclohexene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .

Properties

CAS No.

72299-02-6

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(6-methylcyclohex-3-en-1-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H21NO/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h3-4,11-12H,2,5-10H2,1H3

InChI Key

HKEBZICUKLQKGY-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C(=O)N2CCCCC2

Origin of Product

United States

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